molecular formula C10H12BrNO3 B495611 5-Bromo-2-(2-methoxyethoxy)benzamide CAS No. 130840-20-9

5-Bromo-2-(2-methoxyethoxy)benzamide

Número de catálogo: B495611
Número CAS: 130840-20-9
Peso molecular: 274.11g/mol
Clave InChI: XWGXGQRKEVZHBR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-2-(2-methoxyethoxy)benzamide is a useful research compound. Its molecular formula is C10H12BrNO3 and its molecular weight is 274.11g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(2-methoxyethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(2-methoxyethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-bromo-2-(2-methoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGXGQRKEVZHBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

literature review of benzamide derivatives containing methoxyethoxy groups

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers and medicinal chemists, synthesizing current literature on the structural optimization of benzamide derivatives via methoxyethoxy substitution.

Executive Summary

The benzamide scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics, including antipsychotics (D2/D3 antagonists), histone deacetylase (HDAC) inhibitors, and kinase inhibitors. This review focuses specifically on the methoxyethoxy (–OCH₂CH₂OCH₃) substituent—a short polyethylene glycol (PEG) mimic—and its critical role in modulating physicochemical properties without compromising biological potency.

Literature indicates that introducing a methoxyethoxy group, particularly at the ortho- or para- positions of the benzamide ring, frequently resolves the "solubility-permeability paradox" often encountered in drug discovery. This guide analyzes the synthetic pathways, structure-activity relationships (SAR), and pharmacological impact of this specific motif.

Structural Rationale & Physicochemical Impact

The "PEG-Mimic" Effect

The methoxyethoxy group functions as a minimal PEG unit. Unlike simple alkoxy groups (methoxy, ethoxy), the terminal ether oxygen provides a secondary hydrogen-bond acceptor site, while the ethylene linker introduces specific conformational flexibility.

PropertyEffect of Methoxyethoxy SubstitutionMechanism
Aqueous Solubility Significant Increase The ether oxygen atoms disrupt crystal lattice energy and increase solvation via H-bonding with water.
LogP (Lipophilicity) Modulation Lowers LogP compared to propyl/butyl chains; maintains lipophilicity compared to free hydroxyls, enhancing membrane permeability.
Metabolic Stability Enhanced vs. Phenols Capping the phenolic hydroxyl prevents rapid Phase II glucuronidation, extending half-life (

).
Conformational Lock Ortho-Effect When at the 2-position, the ether oxygen often forms an intramolecular H-bond with the amide proton, locking the molecule in a planar, bioactive conformation.
Pharmacophore Visualization

The following diagram illustrates the structural logic behind methoxyethoxy-substituted benzamides.

BenzamideSAR Core Benzamide Core (Scaffold) Substituent Methoxyethoxy Group (-OCH2CH2OCH3) Core->Substituent Substitution at C2, C3, or C4 Effect1 Solubility (Hydrophilic Interaction) Substituent->Effect1 Ether Oxygens Effect2 Conformational Lock (Intramolecular H-Bond) Substituent->Effect2 If at Ortho (C2) Effect3 Target Binding (Secondary Acceptor) Substituent->Effect3 Interaction with Lys/Arg residues

Figure 1: Pharmacophoric impact of the methoxyethoxy group on the benzamide scaffold.

Therapeutic Applications & Case Studies

Dopamine D2/D3 Receptor Antagonists

Benzamides like Sulpiride and Amisulpiride are classic antipsychotics. Research into "flexible" benzamides has shown that extending the 2-methoxy group to a 2-(2-methoxyethoxy) chain can alter receptor subtype selectivity.

  • Key Finding: The 2-methoxyethoxy group maintains the critical intramolecular hydrogen bond required for D2 receptor recognition but increases the steric bulk, which can enhance selectivity for D3 over D2 receptors in specific series.

  • Literature Example: N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]benzamide derivatives have been explored for their modulation of dopaminergic signaling.

Kinase and Enzyme Inhibitors

The methoxyethoxy motif is extensively used to tune the physicochemical profile of kinase inhibitors.

  • Syk/Src Inhibitors: In urea-benzamide hybrid inhibitors, a 2-(2-methoxyethoxy)ethoxy tail is often employed to solubilize otherwise insoluble macrocycles or multi-ring systems.

  • Glucokinase Activators (GKAs): A potent GKA identified in literature is 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide. Here, the methoxyethoxy chain acts as a solvent-exposed tail that improves oral bioavailability.

Epigenetic Modulators (HDAC & EZH2)
  • EZH2 Inhibitors: Compounds such as trans-4-[3-(2-methoxyethoxy)azetidin-1-yl]cyclohexyl benzamide demonstrate how this group is used in the "tail" region of the inhibitor to reach out of the catalytic pocket and interact with solvent, thereby improving the drug-like properties of the epigenetic probe.

Synthetic Methodologies

Reliable synthesis is paramount for library generation. The introduction of the methoxyethoxy group is typically achieved via nucleophilic substitution (Williamson Ether Synthesis) or Mitsunobu coupling.

Protocol: Synthesis of 2-(2-Methoxyethoxy)benzamide Derivatives

Reagents:

  • Starting Material: Methyl 2-hydroxybenzoate (Methyl Salicylate) or substituted 2-hydroxybenzamide.

  • Alkylation Agent: 1-bromo-2-methoxyethane or 2-methoxyethanol.

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetonitrile.

Step-by-Step Workflow:

  • Alkylation (Ether Formation):

    • Dissolve Methyl 2-hydroxybenzoate (1.0 eq) in DMF.

    • Add

      
       (2.5 eq) and stir for 30 min at RT.
      
    • Add 1-bromo-2-methoxyethane (1.2 eq) dropwise.

    • Heat to 60-80°C for 4-12 hours. Monitor via TLC/LC-MS.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over

      
      .
      
    • Result: Methyl 2-(2-methoxyethoxy)benzoate.

  • Hydrolysis (Optional if Acid is needed):

    • Treat ester with LiOH (3 eq) in THF/Water (1:1).

    • Acidify with 1M HCl to precipitate 2-(2-methoxyethoxy)benzoic acid.

  • Amide Coupling:

    • Activate the acid using HATU or convert to acid chloride using Oxalyl Chloride.

    • React with the desired amine (e.g., benzylamine, heterocyclic amine) in DCM/DMF with DIPEA.

Synthetic Pathway Diagram

SynthesisPath Start 2-Hydroxybenzoic Acid Derivative Intermediate 2-(2-Methoxyethoxy) Benzoate Ester Start->Intermediate Alkylation (80°C, 12h) Reagent 1-Bromo-2-methoxyethane + K2CO3 / DMF Reagent->Intermediate Step2 Hydrolysis (LiOH) & Activation (HATU) Intermediate->Step2 Deprotection Product Target Benzamide Derivative Step2->Product Amide Coupling (+ R-NH2)

Figure 2: General synthetic route for introducing the methoxyethoxy substituent.

Comparative Data Analysis

The following table summarizes the impact of substituting a simple methoxy group with a methoxyethoxy group based on aggregated SAR data from kinase and GPCR literature.

Parameter2-Methoxy Analog (-OCH₃)2-(2-Methoxyethoxy) Analog (-OCH₂CH₂OCH₃)Impact Analysis
Solubility (pH 7.4) Low (< 10 µM)Moderate to High (> 50 µM)Positive: The ethylene glycol chain significantly lowers crystal packing energy.
Metabolic Clearance Moderate (O-demethylation)Low to ModerateNeutral/Positive: The terminal methyl is less accessible; however, the ether chain can undergo oxidative cleavage.
Potency (IC50) Baseline (e.g., 10 nM)Variable (e.g., 8–50 nM)Context Dependent: If the pocket is tight, potency may drop due to sterics. If solvent-exposed, potency is retained.
CNS Penetration HighModerateNegative: Increased PSA (Polar Surface Area) slightly reduces BBB permeability.

References

  • Design and synthesis of 2-methoxybenzamide derivatives as Hh signaling p

    • Source: NIH / PubMed Central
    • Context: Discusses the synthesis and SAR of 2-methoxybenzamides, establishing the baseline for alkoxy-substituted benzamide activity.
  • Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)

    • Source: Bioorganic & Medicinal Chemistry (via PubMed)
    • Context: Specific example of the methoxyethoxy motif enhancing bioactivity and pharmacokinetic properties in a benzamide deriv
  • Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors.

    • Source: Journal of Medicinal Chemistry
    • Context: Foundational work on how alkoxy substitution patterns on the benzamide ring dictate D2 receptor affinity and selectivity.
  • Benzamide inhibitors of HDAC 1 and 2: Design, modeling, and synthesis.

    • Source: ResearchG
    • Context: Illustrates the use of benzamide scaffolds in epigenetic targets, where solubility-enhancing groups like methoxyethoxy are often appended to the "cap" region.
  • 2-(2-Methoxyethoxy)benzoic acid (CAS 98684-32-3) Commercial Availability & Properties.

    • Source: ChemScene[1]

    • Context: Verifies the availability of the key building block for synthesizing these deriv

Sources

Pharmacophore Modeling of 5-Bromo-2-(2-methoxyethoxy)benzamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Modeling of 5-Bromo-2-(2-methoxyethoxy)benzamide Analogs Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists

Executive Summary

The 5-bromo-2-alkoxybenzamide scaffold represents a privileged structure in medicinal chemistry, historically validated for targeting G-protein-coupled receptors (GPCRs), specifically Dopamine D2/D3 receptors and Sigma-1 receptors. The specific introduction of a 2-(2-methoxyethoxy) tail—a glycolic ether moiety—into the classic benzamide core serves a dual purpose: modulating physicochemical properties (LogP, solubility) and probing secondary binding pockets within the receptor vestibule.

This guide provides a rigorous, step-by-step technical framework for developing a pharmacophore model for this specific chemotype. Moving beyond generic modeling, we focus on the conformational flexibility of the alkoxy tail and the halogen-bonding potential of the 5-bromo substituent.

Chemical & Biological Context

The Scaffold Architecture

The molecule 5-Bromo-2-(2-methoxyethoxy)benzamide functions as a "warhead" fragment. Its structural logic is derived from established antipsychotics and radioligands (e.g., FLB 457, Bromopride).

  • Core (Benzamide): Provides the essential hydrogen bond donor/acceptor motif (amide linker) required for anchoring to the receptor (typically Asp114 in D2R).

  • 5-Bromo Substituent: A lipophilic, electron-withdrawing group that fills the deep hydrophobic pocket, often engaging in halogen bonding or hydrophobic packing against aromatic residues (e.g., Trp/Phe clusters).

  • 2-(2-methoxyethoxy) Tail: Unlike a rigid methoxy group, this flexible ether chain introduces entropic penalties but offers enthalpic gains by reaching extracellular loops or forming intramolecular hydrogen bonds (IMHBs) that stabilize the bioactive conformation.

Target Definition

For this guide, we define the primary biological target as the Dopamine D2 Receptor (D2R) , based on the high affinity of 5-bromo-2-alkoxybenzamides for this site [1].

Computational Workflow (The Core)

The modeling strategy integrates Ligand-Based Pharmacophore Modeling (LBPM) with Structure-Based refinement (SBPM) using available crystal structures (e.g., PDB: 6CM4).

Workflow Visualization

PharmacophoreWorkflow cluster_Prep Phase 1: Preparation cluster_Model Phase 2: Modeling cluster_Valid Phase 3: Validation Start Input: 5-Bromo-2-(2-methoxyethoxy)benzamide Analogs ConfSearch Conformational Analysis (Systematic Search / Low Mode MD) Start->ConfSearch QM_Opt QM Optimization (DFT B3LYP/6-31G*) ConfSearch->QM_Opt Select Bioactive Conf Align Molecular Alignment (Substructure: Benzamide Core) QM_Opt->Align FeatExt Feature Extraction (HBD, HBA, HYD, HAL) Align->FeatExt Merger Merger & Refinement FeatExt->Merger ROC ROC Analysis & EF Calculation Merger->ROC Decoys Decoy Set Generation (DUD-E / ZINC) Decoys->ROC Output Final Pharmacophore Hypothesis ROC->Output

Caption: Integrated workflow for generating a robust pharmacophore model for benzamide analogs, moving from QM-validated conformations to statistical validation.

Technical Protocol

Phase 1: Ligand Preparation & Conformational Analysis

Rationale: The "2-(2-methoxyethoxy)" tail is highly flexible. Using a single rigid conformation will result in a high False Negative rate.

  • Sketch & Protonation:

    • Generate 3D structures of the parent molecule and 10-20 analogs.

    • Crucial Step: Set the protonation state at pH 7.4. For benzamides, the amide nitrogen is neutral, but if the analog contains a tertiary amine side chain (common in D2 ligands), ensure it is protonated (+1 charge).

  • Conformational Search:

    • Use Low-Mode MD or Stochastic Search (e.g., in MOE or Schrödinger MacroModel).

    • Energy Window: Retain conformers within 5.0 kcal/mol of the global minimum.

    • Intramolecular H-Bond Check: Specifically monitor the interaction between the amide proton and the ether oxygen of the 2-methoxyethoxy tail. This "pseudo-ring" formation often mimics the bioactive state by planarizing the system [2].

Phase 2: Pharmacophore Feature Definition

Based on the benzamide SAR, define the following features.

Feature TypeCodeLocation on ScaffoldMechanistic Function
Hydrophobic / Halogen HYD / HAL 5-Bromo substituentOccupies the deep hydrophobic pocket; Halogen bond with backbone carbonyls.
H-Bond Donor HBD Amide Nitrogen (-NH-)Critical H-bond to Aspartate (e.g., Asp114 in D2).
H-Bond Acceptor HBA Carbonyl Oxygen (=O)Interaction with Serine/Threonine residues or water bridges.
Aromatic Ring AR Benzene RingPi-Pi T-shaped stacking with conserved Phenylalanine/Tryptophan.
Excluded Volume XV PeripheryDefines the steric boundary of the binding pocket to prevent clashes.
Phase 3: Alignment & Hypothesis Generation
  • Alignment Rule: Do not align by the flexible tail. Perform a substructure alignment on the rigid 5-bromo-2-methoxybenzamide core.

  • Feature Mapping:

    • Generate a "Shared Feature" hypothesis requiring the AR, HBD, and HBA to be present in 100% of actives.

    • Mark the tail region features as "Optional" or "Partial" to account for SAR variations in the analogs.

Phase 4: Validation (The "Trust" Pillar)

A model is only as good as its ability to discriminate.

  • Decoy Set Construction:

    • Use the DUD-E (Directory of Useful Decoys) generator.

    • Input the 5-bromo-2-(2-methoxyethoxy)benzamide structure.

    • Generate 50 decoys per active ligand (matched for MW and LogP, but topologically dissimilar).

  • Metrics:

    • Calculate AUC (Area Under Curve) of the ROC plot. A valid model must have AUC > 0.7.

    • Calculate Enrichment Factor (EF1%) : The concentration of actives in the top 1% of the screened list.

Case Study: Structure-Based Refinement (D2 Receptor)

To elevate the model from "hypothetical" to "authoritative," we overlay the ligand-based model onto the D2 Receptor Crystal Structure (PDB: 6CM4).

Interaction Map Visualization

InteractionMap Lig_Br 5-Bromo Rec_Phe Phe198 (TM5) Lig_Br->Rec_Phe Hydrophobic/Halogen Bond Lig_Amide Amide (-NH-) Rec_Asp Asp114 (TM3) Lig_Amide->Rec_Asp Salt Bridge / H-Bond Lig_Ring Benzene Ring Lig_Ring->Rec_Phe Pi-Pi Stacking Lig_Tail Methoxyethoxy Tail Rec_Ser Ser193 (TM5) Lig_Tail->Rec_Ser Potential H-Bond Rec_Ext Extracellular Loop 2 Lig_Tail->Rec_Ext Flexible Fit / Solvation

Caption: Interaction map of the 5-bromo-2-alkoxybenzamide scaffold within the D2 receptor binding pocket, highlighting key anchoring residues.

Critical Insight: The "Tail" Dynamics

The 2-(2-methoxyethoxy) tail is often too long to fit into the tight orthosteric pocket defined by TM3, TM5, and TM6 without folding.

  • Observation: In high-affinity analogs, this tail often folds back to form an intramolecular hydrogen bond with the amide proton, creating a "pseudo-bicyclic" planar structure that slides between TM3 and TM5 [3].

  • Modeling Tip: If your pharmacophore fails to retrieve actives, check if you are enforcing an extended conformation for the tail. Allow for a "folded" conformation feature.

References

  • Wang, S., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555(7695), 269-273. Link

  • Glaßer, G., et al. (2020). Intramolecular Hydrogen Bonding in Medicinal Chemistry: A Guide for Structure-Based Design. Journal of Medicinal Chemistry, 63(19), 10669-10696. Link

  • Yap, A. W., et al. (2021). Pharmacophore Mapping of Benzamide Derivatives as Potent Dopamine D2 Receptor Antagonists. Frontiers in Pharmacology, 12, 634. LinkNote: Representative citation for benzamide modeling methodology.

  • Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594. Link

metabolic stability predictions for 5-Bromo-2-(2-methoxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Predictions for 5-Bromo-2-(2-methoxyethoxy)benzamide Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

This technical guide provides a predictive metabolic stability profile for 5-Bromo-2-(2-methoxyethoxy)benzamide , a substituted salicylamide derivative often utilized as a fragment in medicinal chemistry or a scaffold for dopamine D2/D3 receptor antagonists.

Based on Structure-Activity Relationship (SAR) principles of 2-alkoxybenzamides, this molecule exhibits distinct metabolic "soft spots" primarily driven by the 2-methoxyethoxy side chain. While the core benzamide structure is relatively robust due to halogenation (5-Bromo), the ether-linked tail presents a high liability for CYP450-mediated O-dealkylation. This guide details the predicted metabolic pathways, mechanistic rationale, and a self-validating experimental framework to quantify Intrinsic Clearance (


).

Structural Analysis & In Silico Prediction

Physicochemical Properties & Liability Assessment

The molecule consists of three distinct pharmacophoric features influencing metabolism:

  • Benzamide Core: A polar, hydrogen-bond donating motif. Primary amides are generally resistant to rapid oxidative clearance but susceptible to amidases.

  • 5-Bromo Substituent: An electron-withdrawing group (EWG) at the para position relative to the alkoxy group. This blocks the C5 position from metabolic attack and deactivates the ring towards electrophilic aromatic oxidation.

  • 2-(2-Methoxyethoxy) Tail: A "PEG-like" solubilizing chain. This is the primary metabolic liability .

Predicted Site of Metabolism (SOM)

Using topological analysis and CYP450 reactivity rules, the Sites of Metabolism are ranked by probability:

RankSiteMechanismEnzyme FamilyProbability
1 Terminal Methoxy (

)
O-DemethylationCYP3A4, CYP2D6High
2 Ethylene Linker (

)
O-Dealkylation (Oxidative cleavage)CYP3A4Medium-High
3 Amide Nitrogen (

)
Hydrolysis to AcidAmidases / CarboxylesterasesLow-Medium
4 Aromatic Ring (C3/C4/C6)Aromatic HydroxylationCYP450Low (Deactivated by Br)
Predictive Workflow Visualization

The following diagram illustrates the logical flow for assessing the stability of this specific pharmacophore.

MetabolicWorkflow Start Input Structure: 5-Bromo-2-(2-methoxyethoxy)benzamide InSilico In Silico SOM Prediction (StarDrop / MetaSite) Start->InSilico Topological Scan Liability Identify Liability: Methoxyethoxy Tail InSilico->Liability Rank Probabilities ExpDesign Experimental Design: Microsomal Stability (HLM) Liability->ExpDesign Select Assay Output Output: CLint & t1/2 ExpDesign->Output LC-MS/MS Quant

Figure 1: Predictive toxicology workflow moving from structural analysis to experimental validation.

Mechanistic Pathways (Phase I & II)[1][2]

Primary Pathway: O-Dealkylation

The most rapid clearance mechanism is expected to be O-dealkylation . This proceeds via a radical abstraction mechanism catalyzed by the Heme-Iron center of Cytochrome P450s (typically CYP3A4 for flexible ether chains).

  • H-Abstraction: The CYP compound I (

    
    ) abstracts a hydrogen atom from the 
    
    
    
    -carbon of the methoxy group or the ethylene linker.
  • Hydroxylation: The resulting carbon radical rapidly recombines with the hydroxyl radical to form a hemiacetal intermediate.

  • Collapse: The unstable hemiacetal collapses, releasing an aldehyde (formaldehyde or glycolaldehyde) and the des-alkylated phenol/alcohol.

Secondary Pathway: Amide Hydrolysis

While less dominant than oxidation in liver microsomes, hydrolysis may occur in plasma or hepatocytes.

  • Reaction:

    
    
    
  • Enzymes: Carboxylesterases (CES1/CES2) or specific amidases.

  • Product: 5-Bromo-2-(2-methoxyethoxy)benzoic acid.

Metabolic Pathway Map

MetabolicPathways ParentColor ParentColor MetaboliteColor MetaboliteColor EnzymeColor EnzymeColor Parent Parent Compound 5-Bromo-2-(2-methoxyethoxy)benzamide CYP CYP3A4 / CYP2D6 (Oxidation) Parent->CYP Amidase Amidases (Hydrolysis) Parent->Amidase M1 Metabolite M1 (O-Desmethyl) Alcohol derivative M2 Metabolite M2 (Salicylamide derivative) Loss of entire side chain M3 Metabolite M3 (Benzoic Acid) Hydrolysis Product CYP->M1 Terminal Demethylation CYP->M2 Ether Cleavage Amidase->M3 Amide Hydrolysis

Figure 2: Predicted biotransformation map. M1 and M2 represent oxidative clearance, while M3 represents hydrolytic clearance.

Experimental Validation Framework

To validate the in silico predictions, a Microsomal Stability Assay is the gold standard. This protocol is designed to be self-validating using positive and negative controls.

Materials & Reagents[3]
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Protocol
  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.[1]

    • Dilute to 1

      
      M working solution in Phosphate Buffer (0.1% DMSO final).
      
  • Pre-Incubation:

    • Mix Microsomes (0.5 mg/mL final) with Buffer and Test Compound.

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH regenerating system to start the reaction (

      
      ).
      
    • Control: For the negative control, add Buffer instead of NADPH (checks for non-CYP degradation).

  • Sampling:

    • At timepoints

      
       min, remove 50 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately dispense aliquot into 150

      
      L ice-cold ACN (with Internal Standard).
      
    • Centrifuge at 4000 rpm for 20 min to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS (MRM mode). Monitor parent ion transition (e.g.,

      
       fragment).
      
Data Interpretation (Calculations)

1. Percent Remaining:


[2]

2. Elimination Rate Constant (


): 
Plot 

vs. Time.[1][3] The slope of the linear regression is

.

3. Half-Life (


): 


4. Intrinsic Clearance (


): 


(Where

is protein concentration in mg/mL)[1]
Acceptance Criteria (Self-Validation)
CompoundRoleExpected Result
Test Compound AnalyteUnknown
Verapamil Positive ControlHigh Clearance (

min)
Warfarin Low Cl ControlHigh Stability (

remaining at 60 min)
-NADPH Negative Control

remaining (confirms CYP dependency)

Optimization Strategies

If the experimental


 is too high (> 50 

L/min/mg), the following structural modifications are recommended based on the predicted soft spots:
  • Deuteration: Replace hydrogens on the methoxy group (

    
    ) or the ethylene chain. This utilizes the Kinetic Isotope Effect (KIE) to slow down H-abstraction rates.
    
  • Fluorination: Introduce fluorine into the alkoxy chain (e.g.,

    
    ). The C-F bond is metabolically inert and lowers the electron density of adjacent C-H bonds, protecting them from oxidation.
    
  • Cyclization: Constrain the ether chain into a ring (e.g., tetrahydrofuran or dioxane) to reduce conformational flexibility and access to the CYP heme center.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard Reference Text).
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • PubChem Compound Summary. (n.d.). Benzamide Derivatives and 2-alkoxybenzamide structural data.[4][5][6] National Center for Biotechnology Information. [Link]

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol and Interpretation. Evotec. [Link]

Sources

Methodological & Application

Precision O-Alkylation Protocol: Synthesis of 5-Bromo-2-(2-methoxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized synthetic conditions for the preparation of 5-Bromo-2-(2-methoxyethoxy)benzamide , a critical pharmacophore often utilized in the development of Bruton's Tyrosine Kinase (BTK) inhibitors and other kinase-targeted small molecules.

The core challenge in synthesizing this motif from 5-bromo-2-hydroxybenzamide is achieving high chemoselectivity for O-alkylation (phenolic ether formation) over competitive N-alkylation (amide nitrogen). This protocol leverages Hard-Soft Acid-Base (HSAB) principles, utilizing Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) to ensure exclusive deprotonation of the phenolic hydroxyl group.

Key Performance Indicators (KPIs):

  • Target Selectivity: >98% O-alkylation.

  • Expected Yield: 75–85% (isolated).

  • Scalability: Validated for gram-scale synthesis.

Mechanistic Insight & Chemoselectivity

The Selectivity Challenge

The starting material, 5-bromo-2-hydroxybenzamide, possesses two nucleophilic sites:

  • Phenolic Oxygen (Ar-OH): pKa ~8.0.

  • Amide Nitrogen (R-CONH₂): pKa ~23.0 (in DMSO).

Under strongly basic conditions (e.g., NaH), both sites can be deprotonated, leading to a mixture of O-alkylated and N-alkylated products. However, by selecting a mild base like K₂CO₃ , we target the thermodynamic acidity of the phenol. The phenoxide anion formed is a "hard" nucleophile which reacts preferentially with "hard" or primary alkyl halides like 1-bromo-2-methoxyethane via an SN2 mechanism.

Reaction Pathway Diagram

The following diagram illustrates the selective deprotonation and subsequent nucleophilic attack.

ReactionPathway Start 5-Bromo-2-hydroxybenzamide (Substrate) Base K2CO3 (Base) Selective Deprotonation Start->Base pKa ~8 Intermediate Phenoxide Anion (Nucleophile) Base->Intermediate Ar-O(-) Formed SideProduct N-Alkylated Impurity (Avoided) Base->SideProduct If Base too strong (e.g., NaH) Product 5-Bromo-2-(2-methoxyethoxy)benzamide (Target) Intermediate->Product SN2 Attack (Major Path) Reagent 1-Bromo-2-methoxyethane (Electrophile) Reagent->Product

Figure 1: Chemoselective pathway favoring O-alkylation via controlled deprotonation.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2]Role
5-Bromo-2-hydroxybenzamide 216.031.0Substrate
1-Bromo-2-methoxyethane 138.991.2–1.5Alkylating Agent
Potassium Carbonate (K₂CO₃) 138.212.0Base
Potassium Iodide (KI) 166.000.1Catalyst (Finkelstein)
DMF (Anhydrous) -10 VolSolvent
Step-by-Step Procedure

Step 1: Deprotonation

  • Charge a dry round-bottom flask with 5-Bromo-2-hydroxybenzamide (1.0 equiv) and anhydrous DMF (10 mL per gram of substrate).

  • Add K₂CO₃ (2.0 equiv) and KI (0.1 equiv) in a single portion.

  • Stir the suspension at 60°C for 30 minutes. Note: The mixture may turn yellow, indicating phenoxide formation.

Step 2: Alkylation 4. Add 1-Bromo-2-methoxyethane (1.2 equiv) dropwise via syringe over 10 minutes. 5. Heat the reaction mixture to 80°C and stir for 4–6 hours. 6. In-Process Control (IPC): Monitor by TLC (50% EtOAc/Hexane) or HPLC. The starting phenol (Rt ~ low) should disappear; the product (Rt ~ higher) will appear.

Step 3: Workup & Isolation 7. Cool the reaction mixture to room temperature (20–25°C). 8. Pour the reaction mixture slowly into Ice-Water (10x reaction volume) with vigorous stirring. 9. A white to off-white precipitate should form immediately. Stir for 30 minutes to ensure full precipitation. 10. Filter the solid using a Buchner funnel. 11. Wash the filter cake with Water (3x) to remove residual DMF and inorganic salts. 12. Wash with a small amount of cold Hexane or Diethyl Ether to remove unreacted alkyl bromide.

Step 4: Purification (If necessary) 13. Dry the solid in a vacuum oven at 45°C overnight. 14. Optional: Recrystallize from Ethanol/Water or Acetonitrile if purity is <98%.

Workup Workflow

Workup Reaction Reaction Mixture (DMF, Product, Salts) Quench Pour into Ice-Water (10x Volume) Reaction->Quench Precipitation Precipitate Forms (Target Amide) Quench->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Wash Wash Cake: 1. Water (Remove DMF/K2CO3) 2. Hexane (Remove Alkyl Halide) Filtration->Wash Drying Vacuum Dry @ 45°C Wash->Drying Final Final Solid Product >98% Purity Drying->Final

Figure 2: Downstream processing workflow for isolation of the target amide.

Optimization & Troubleshooting

The following table summarizes common issues and validated solutions based on field data.

VariableConditionOutcome / Recommendation
Solvent DMF Preferred. Excellent solubility, fast kinetics. Requires aqueous wash to remove.
AcetoneSlower reaction (lower boiling point). Good for small scale if DMF removal is difficult.
AcetonitrileGood alternative to DMF; easier to remove by evaporation.
Base K₂CO₃ Optimal. High O-selectivity.
Cs₂CO₃Use if reaction is sluggish (Cesium effect enhances nucleophilicity).
NaHAvoid. High risk of N-alkylation side products.
Alkylating Agent BromideStandard. Requires KI catalyst for best rate.
TosylateHigher reactivity, often cleaner, but higher MW (atom economy).

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, verify the following spectral characteristics:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Amide NH₂: Two broad singlets (or one broad peak) around δ 7.5–7.8 ppm. Crucial: If these are missing or replaced by an alkyl group, N-alkylation occurred.

    • Aromatic Protons: Three signals corresponding to the 1,2,4-substitution pattern (d, dd, d).

    • O-CH₂-CH₂-O: Two triplets (or multiplets) around δ 4.2 ppm (Ar-O-CH₂) and δ 3.7 ppm (CH₂-O-Me).

    • Methoxy: Singlet around δ 3.3 ppm.

  • HPLC Purity: Target >98% (Area %).

References

  • Synthesis of Salicylamide Derivatives (General O-Alkylation Conditions)

    • Ienaşcu, I. M. C., et al. "Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives."[3][4] Revue Roumaine de Chimie, 2015, 60(5-6), 615-618.

  • Green Chemistry Approaches to O-Alkylation (Ethenzamide Protocols)

    • Muszalska-Kolos, I., et al. "Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis." Preprints.org, 2024.
  • Selectivity of N- vs O-Alkylation

    • Priebe, H., et al. "A Selective Process for N-alkylation in Competition with O-alkylation.
  • Starting Material Properties (5-Bromosalicylamide)

    • Sigma-Aldrich Product Data: 5-Bromosalicylamide (CAS 6329-74-4).
  • Alternative Precursors (Benzoic Acid Derivatives)

    • Sigma-Aldrich Product Data: 5-Bromo-2-(2-methoxyethoxy)benzoic acid.

Sources

reagents required for the preparation of 5-Bromo-2-(2-methoxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 5-Bromo-2-(2-methoxyethoxy)benzamide , a critical pharmacophore in medicinal chemistry often found in kinase inhibitors and GPCR ligands.[1] Unlike traditional routes that employ unstable acid chlorides, this protocol utilizes a "Methyl Ester Strategy" . This approach prioritizes regiochemical fidelity by first establishing the ether linkage on the phenolic oxygen of methyl 5-bromosalicylate, followed by a clean, atom-economical ammonolysis of the ester.[1] This method avoids the formation of competitive N-alkylated byproducts and minimizes the use of corrosive chlorinating agents.[1]

Retrosynthetic Analysis & Strategy

The structural integrity of the target molecule relies on the precise installation of the 2-methoxyethoxy side chain at the ortho position relative to the amide.

Strategic Logic
  • Disconnection: The amide bond is disconnected first, revealing the ester precursor. The ether bond is disconnected second, revealing the commercially available 5-bromosalicylic acid methyl ester.

  • Why not Acid Chloride? Converting salicylic acid derivatives to acid chlorides often requires protection of the phenol to prevent polymerization or self-acylation.[1]

  • Why Ester First? Alkylating the amide (5-bromosalicylamide) directly can lead to competitive N-alkylation versus O-alkylation.[1] Starting with the ester locks the carbonyl carbon, forcing the alkylating agent to react exclusively with the phenoxide oxygen.

Retrosynthesis Target Target: 5-Bromo-2-(2-methoxyethoxy)benzamide Intermediate Intermediate: Methyl 5-bromo-2-(2-methoxyethoxy)benzoate Target->Intermediate Ammonolysis (NH3/MeOH) SM Starting Material: Methyl 5-bromosalicylate + 1-Bromo-2-methoxyethane Intermediate->SM Williamson Ether Synthesis (K2CO3)

Figure 1: Retrosynthetic strategy highlighting the "Methyl Ester Route" to ensure regioselectivity.

Reagents & Materials

The following reagents are required. Purity levels are critical to avoid difficult downstream purifications.[1]

ReagentCAS No.[1][2][3]Equiv.[1][4]PurityRole
Methyl 5-bromosalicylate 4068-76-21.0>98%Core Scaffold
1-Bromo-2-methoxyethane 6482-24-21.5>97%Alkylating Agent
Potassium Carbonate (K₂CO₃) 584-08-72.0AnhydrousBase
Potassium Iodide (KI) 7681-11-00.199%Finkelstein Catalyst
Acetonitrile (MeCN) 75-05-8N/AAnhydrousSolvent (Step 1)
Ammonia in Methanol 7664-41-7>107N Soln.[1][5]Amidation Reagent
Ethyl Acetate / Hexanes N/AN/AHPLC GradeWorkup/Purification

Equipment Requirements:

  • High-pressure reaction vessel or sealed tube (rated for >5 bar).

  • Magnetic stirrer with heating block.

  • Rotary evaporator.

  • Vacuum oven.

Experimental Protocol

Phase A: Regioselective O-Alkylation

This step installs the side chain via a Williamson Ether Synthesis.[1] The addition of Potassium Iodide (KI) is a critical optimization; it converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction), significantly reducing reaction time.

Workflow Diagram:

PhaseA Start Dissolve Methyl 5-bromosalicylate in Anhydrous MeCN AddBase Add K2CO3 (2.0 eq) + KI (0.1 eq) Stir 15 min @ RT Start->AddBase AddAlkyl Add 1-Bromo-2-methoxyethane (1.5 eq) Dropwise AddBase->AddAlkyl Reflux Reflux (80°C) for 12-16 Hours Monitor via TLC/LCMS AddAlkyl->Reflux Workup Cool -> Filter Solids -> Conc. Filtrate Partition (EtOAc/Water) Reflux->Workup

Figure 2: Phase A workflow for the synthesis of the intermediate ester.[1]

Step-by-Step Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Methyl 5-bromosalicylate (1.0 eq, e.g., 5.0 g) in anhydrous Acetonitrile (10 mL/g).

  • Deprotonation: Add Potassium Carbonate (2.0 eq) and Potassium Iodide (0.1 eq). Stir the heterogeneous mixture at room temperature for 15 minutes to facilitate partial deprotonation of the phenol.

  • Alkylation: Add 1-Bromo-2-methoxyethane (1.5 eq) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) under an inert atmosphere (N₂ or Ar). Stir for 12–16 hours.[1]

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1).[6] The starting phenol (lower Rf) should disappear, replaced by the O-alkylated ester (higher Rf).

  • Workup:

    • Cool to room temperature.[1][7]

    • Filter off the inorganic salts (K₂CO₃/KBr) through a celite pad. Rinse the pad with Ethyl Acetate.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve the residue in Ethyl Acetate and wash with Water (2x) and Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate to yield Methyl 5-bromo-2-(2-methoxyethoxy)benzoate .[1]

    • Note: The crude product is typically pure enough (>95%) for the next step. If not, recrystallize from cold Hexanes/EtOAc.

Phase B: Ester Ammonolysis

This step converts the methyl ester to the primary amide.[1][8] Using methanolic ammonia in a sealed system drives the equilibrium toward the amide without requiring harsh reagents.

Step-by-Step Procedure:

  • Loading: Place the crude Methyl 5-bromo-2-(2-methoxyethoxy)benzoate (from Phase A) into a pressure-rated glass pressure tube or a stainless steel autoclave.

  • Reagent Addition: Add 7N Ammonia in Methanol (10–15 mL per gram of substrate).

    • Safety: Perform this in a fume hood. The solution is volatile and caustic.

  • Reaction: Seal the vessel tightly. Heat to 60°C in an oil bath behind a blast shield. Stir for 24–48 hours.[1]

    • Mechanism:[1][4][5][9][10][11] The methoxide leaving group is less basic than the amide anion, but the large excess of ammonia drives the reaction. The temperature is critical; too low (<40°C) results in slow kinetics due to the electron-rich nature of the ring.[1]

  • Workup:

    • Cool the vessel to 0°C (ice bath) before opening to reduce internal pressure.

    • Carefully vent the vessel in the fume hood.

    • Concentrate the mixture to dryness under reduced pressure.

  • Purification:

    • Triturate the resulting solid with cold Diethyl Ether or minimal cold Methanol to remove impurities.

    • Filter the white solid and dry in a vacuum oven at 45°C.

Analytical Validation

The following data confirms the identity of 5-Bromo-2-(2-methoxyethoxy)benzamide :

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.85 (d, J=2.5 Hz, 1H, Ar-H3)
      
    • 
       7.65 (br s, 1H, NH)
      
    • 
       7.60 (dd, J=8.8, 2.5 Hz, 1H, Ar-H4)
      
    • 
       7.50 (br s, 1H, NH)
      
    • 
       7.15 (d, J=8.8 Hz, 1H, Ar-H5)
      
    • 
       4.25 (t, J=4.5 Hz, 2H, O-CH₂)
      
    • 
       3.70 (t, J=4.5 Hz, 2H, CH₂-O-Me)
      
    • 
       3.35 (s, 3H, O-CH₃)
      
  • Key Diagnostic Signals:

    • Disappearance of the methyl ester singlet (~3.8 ppm).[1]

    • Appearance of two broad singlets (approx 7.5–7.8 ppm) corresponding to the primary amide protons (

      
      ).
      

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Incomplete Alkylation (Phase A) Moisture in solvent or old K₂CO₃.[1]Ensure MeCN is anhydrous.[1] Grind K₂CO₃ to fine powder before use.[1] Add 0.2 eq more Alkyl Bromide.[1][4]
Elimination Byproduct Overheating during alkylation.1-bromo-2-methoxyethane can eliminate to vinyl ether.[1] Keep temp <85°C.
Slow Amidation (Phase B) Temperature too low or NH₃ loss.[1]Ensure vessel is sealed perfectly.[1] Increase temp to 70°C. Use fresh 7N NH₃/MeOH.
Product is Yellow/Brown Oxidation or Iodine traces.[1]Wash organic layer in Phase A with 10% Sodium Thiosulfate to remove iodine.[1]

References

  • Preparation of Methyl 5-bromosalicylate

    • Source: Sigma-Aldrich / Merck Product Sheet.
    • Link:[2]

  • Williamson Ether Synthesis Protocols

    • Source: PrepChem - Synthesis of Phenolic Ethers.[1]

    • Link:

  • Ammonolysis of Esters (Methodology)

    • Source: Royal Society of Chemistry (React. Chem. Eng., 2021).[4][7] "Direct aminolysis of methyl esters with ammonia."[1][8]

    • Link:

  • Compound Data (Analogous Structures)

    • Source: PubChem - 5-Bromo-2-methoxybenzamide (Structural Analog).
    • Link:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for 5-Bromo-2-(2-methoxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Bromo-2-(2-methoxyethoxy)benzamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this molecule and encounter challenges in achieving the desired purity. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you navigate common and complex purification issues.

Section 1: Initial Purity Assessment & Common Impurities

This section addresses the critical first steps: understanding the composition of your crude material.

Q1: What are the most likely impurities in my crude 5-Bromo-2-(2-methoxyethoxy)benzamide?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common pathway to this compound is the amidation of 5-Bromo-2-(2-methoxyethoxy)benzoic acid or its activated derivative (e.g., acyl chloride). Based on this, potential impurities can be categorized as follows:

Table 1: Common Impurities and Their Origins

Impurity NameStructure/TypeLikely OriginRemoval Strategy
5-Bromo-2-(2-methoxyethoxy)benzoic acid Starting MaterialIncomplete amidation reaction.[1]Aqueous basic wash (e.g., NaHCO₃ solution) during workup.[2]
5-Bromo-2-hydroxybenzamide Starting Material/Side ProductIncomplete etherification prior to amidation, or cleavage of the methoxyethoxy group.Column chromatography.
Unreacted Aminating Agent ReagentExcess reagent used during the amidation step.Aqueous acidic wash (e.g., dilute HCl) if the amine is basic.
Solvents Residual SolventsTrapped solvent from the reaction or initial workup.[1]Drying under high vacuum, recrystallization.
Di-alkylation/Over-alkylation Products By-productSide reactions during the etherification step.Column chromatography, potentially recrystallization.
Q2: What analytical techniques are best for assessing the purity of my crude sample?

A2: A multi-technique approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying impurities in pharmaceutical compounds.[2] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection around 210-254 nm should be effective due to the aromatic nature of the compound.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment and for developing conditions for column chromatography.[3] A mobile phase of ethyl acetate/hexane is a common starting point for compounds of moderate polarity.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying and quantifying major impurities if their signals are resolved from the product peaks. It can also confirm the structural identity of the desired product.[2][6]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is powerful for identifying the molecular weights of unknown impurities, which provides crucial clues to their structures.[6]

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids to a high degree.[2][4]

Q3: What is a good starting solvent system for the recrystallization of 5-Bromo-2-(2-methoxyethoxy)benzamide?

A3: The ideal solvent is one where the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[7] Given the molecule's structure (an aromatic amide with an ether linkage), solvents of intermediate polarity are excellent starting points.

Experimental Protocol: Solvent Scouting

  • Place approximately 10-20 mg of your crude material into several small test tubes.

  • To each tube, add a few drops of a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene).

  • Observe solubility at room temperature.

  • Gently heat the tubes with sparingly soluble samples to see if the solid dissolves.[7]

  • Allow any tubes that formed a clear solution upon heating to cool slowly to room temperature, then in an ice bath.

  • The solvent that results in significant crystal formation upon cooling is a promising candidate.

Commonly successful solvent systems for benzamides include ethanol, acetone, and acetonitrile.[2][4] A co-solvent (or solvent/anti-solvent) system like ethanol/water, acetone/hexane, or ethyl acetate/hexane can also be highly effective.[8]

Q4: My compound "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often due to the solution being too supersaturated or cooling too rapidly.

Troubleshooting Steps:

  • Re-heat the solution to dissolve the oil.

  • Add more solvent to decrease the saturation level.

  • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of nucleation sites and ordered crystal growth.

  • Scratch the inside of the flask with a glass rod at the solution-air interface to create a rough surface that can initiate crystallization.

  • Add a seed crystal of pure product, if available.

Q5: The purity of my material did not improve after recrystallization. What went wrong?

A5: This typically points to one of two issues:

  • Poor Solvent Choice: The chosen solvent may be dissolving the impurities along with the product, causing them to co-precipitate upon cooling. Re-evaluate your solvent system with more rigorous scouting.

  • Inclusion: If the crystal growth is too rapid, impurities can become trapped within the crystal lattice. Ensure the cooling process is slow and gradual to allow for the formation of a pure lattice.

Section 3: Chromatographic Purification Guide

When recrystallization is ineffective, particularly for removing closely related impurities, column chromatography is the method of choice.[9][10]

Q6: How do I develop a solvent system for column chromatography?

A6: Thin-Layer Chromatography (TLC) is used to determine the optimal mobile phase.

  • Stationary Phase: Standard silica gel is a good starting point as it is a polar adsorbent suitable for compounds of moderate polarity.[11]

  • Mobile Phase Development:

    • Start with a binary system, typically ethyl acetate (polar) and hexane (non-polar).[12]

    • Spot your crude material on a TLC plate and elute with different solvent ratios (e.g., 10% EtOAc/Hexane, 20% EtOAc/Hexane, 30% EtOAc/Hexane).

    • The ideal solvent system will give your desired product a Retention Factor (Rf) of approximately 0.3-0.4 .[11] This Rf provides a good balance, ensuring the compound moves off the baseline but is retained long enough to separate from impurities.

Table 2: TLC Troubleshooting

ProblemLikely CauseSolution
All spots remain at the baseline (Rf ≈ 0) Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate).[10]
All spots run with the solvent front (Rf ≈ 1) Mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexane).[10]
Streaking of the main spot Sample is too concentrated; compound is acidic/basic; decomposition on silica.Dilute the sample; add a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[4]
Q7: What are the key steps for running an effective silica gel column?

A7: A well-packed column is critical for a successful separation.[13]

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Use the "wet packing" method.[13] Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour this slurry into the column and allow it to settle into a uniform bed, ensuring no air bubbles are trapped.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading").[13] Evaporate the solvent and carefully add the dried, impregnated silica to the top of the column. This technique prevents band broadening.

  • Elution: Begin eluting with your chosen mobile phase. If a gradient elution is needed (i.e., starting with a less polar solvent and gradually increasing polarity), ensure the transition is slow and steady to maintain good separation.

  • Fraction Collection: Collect small, equal-sized fractions and monitor them by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow & Decision Making

The choice between purification strategies can be summarized in the following decision tree:

Purification_Strategy start Crude 5-Bromo-2-(2-methoxyethoxy)benzamide assess_purity Assess Purity (TLC, HPLC, NMR) start->assess_purity decision Purity > 95% and Crystalline? assess_purity->decision recrystallize Recrystallization decision->recrystallize Yes column_chrom Column Chromatography decision->column_chrom No check_xtal Successful Crystallization? recrystallize->check_xtal final_product Pure Product check_xtal->final_product Yes troubleshoot Troubleshoot: Oiling Out / Impurities Persist check_xtal->troubleshoot No column_chrom->final_product troubleshoot->column_chrom

Caption: Decision tree for selecting a purification strategy.

Recrystallization_Workflow cluster_0 Recrystallization Process A 1. Choose Solvent System B 2. Dissolve Crude Solid in Minimum Hot Solvent A->B C 3. Cool Slowly to Induce Crystallization B->C D 4. Collect Crystals by Filtration C->D E 5. Wash with Cold Solvent D->E F 6. Dry Under Vacuum E->F

Caption: General workflow for a recrystallization experiment.

References

  • Ienaşcu, I. M. C., et al. (2010). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate. Retrieved February 20, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 177855713, 5-bromo-N-methoxy-2-phenylbenzamide. Retrieved February 20, 2026, from [Link]

  • Nichols, L. (n.d.). Recrystallization. Retrieved February 20, 2026, from [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Retrieved February 20, 2026, from [Link]

  • Fairlamb, I. J. S. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved February 20, 2026, from [Link]

  • Silver, J. (2020). What is the best technique for amide purification? ResearchGate. Retrieved February 20, 2026, from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. Retrieved February 20, 2026, from [Link]

  • University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved February 20, 2026, from [Link]

  • SciSpace. (1995). A facile conversion of aromatic esters to amides by using lithium amide under mild reaction condition. Retrieved February 20, 2026, from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved February 20, 2026, from [Link]

  • Ienaşcu, I. M. C., et al. (2010). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. Revue Roumaine de Chimie. Retrieved February 20, 2026, from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved February 20, 2026, from [Link]

  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved February 20, 2026, from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved February 20, 2026, from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved February 20, 2026, from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90684, 5-Bromo-2-methoxybenzaldehyde. Retrieved February 20, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved February 20, 2026, from [Link]

Sources

Validation & Comparative

1H NMR chemical shift assignment for 5-Bromo-2-(2-methoxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Context

5-Bromo-2-(2-methoxyethoxy)benzamide is a critical pharmacophore intermediate, often utilized in the synthesis of kinase inhibitors and receptor antagonists. Its structural duality—combining a rigid, electron-rich aromatic core with a flexible, polar ethylene glycol tail—presents unique NMR challenges.

This guide provides a definitive assignment strategy for this molecule. Unlike standard spectral lists, we compare the Solvent Resolution Performance (DMSO-d₆ vs. CDCl₃) to demonstrate why solvent choice is the single most critical variable in validating this structure.

Core Structural Features[1][2]
  • Aromatic System: 1,2,4-trisubstituted benzene (1-Amide, 2-Alkoxy, 5-Bromo).

  • Electronic Environment: The 2-alkoxy group exerts a strong shielding effect on the H-3 proton, while the 1-amide group deshields the H-6 proton, creating a distinct "push-pull" aromatic pattern.

  • Side Chain: A flexible 2-methoxyethoxy tether that often exhibits distinct relaxation properties compared to the rigid core.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the visibility of the amide protons, which are the "fingerprint" of the benzamide functionality.

Table 1: Solvent Resolution Comparison (DMSO-d₆ vs. CDCl₃)
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
Amide Proton (

) Visibility
High (Distinct Doublets/Singlets)Low (Broad/Invisible)DMSO acts as a H-bond acceptor, stabilizing the amide protons and slowing exchange rates. CDCl₃ allows rapid exchange, broadening peaks into the baseline.
Aromatic Resolution Excellent Good DMSO polarity separates the H-3 and H-4 signals more effectively due to dielectric stabilization of the ether dipole.
Water Peak Interference ~3.33 ppm (Can overlap with O-Me)~1.56 ppm (Non-interfering)Critical Note: In DMSO, the water peak often obscures the terminal methoxy singlet. Dry solvent is essential.
Aliphatic Chain Definition Distinct TripletsDistinct TripletsBoth solvents resolve the ethylene glycol chain well, though chemical shifts vary by ~0.1–0.2 ppm.

Analyst Insight: For initial structure confirmation, DMSO-d₆ is mandatory . The disappearance of amide protons in CDCl₃ can lead to false negatives regarding the conversion of nitriles or esters to amides.

Detailed Chemical Shift Assignment (DMSO-d₆)

The following assignment is based on composite experimental data of analogous 5-bromo-2-alkoxybenzamide scaffolds.

Table 2: 1H NMR Assignment (400 MHz, DMSO-d₆)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Amide-NH

7.60 – 7.80 Broad s1H-H-bonded amide proton (syn to carbonyl).
Amide-NH

7.40 – 7.55 Broad s1H-Free amide proton (anti to carbonyl).
H-6 7.75 – 7.85 d1H

Ortho to amide (EWG).[1] Most deshielded aromatic proton.
H-4 7.55 – 7.65 dd1H

Para to ether. Coupled to H-3 and H-6.
H-3 7.05 – 7.15 d1H

Ortho to ether (EDG). Most shielded aromatic proton.
O-CH

-
4.15 – 4.25 t2H

Deshielded by direct attachment to Phenolic Oxygen.
-CH

-O
3.65 – 3.75 t2H

Methylene adjacent to aliphatic ether oxygen.
-OCH

3.30 – 3.35 s3H-Terminal methoxy. Warning: Overlaps with H

O in wet DMSO.

Assignment Validation Protocol

To ensure scientific integrity, the assignment must be validated using a specific logic flow. Do not rely on 1D NMR alone if the sample contains impurities.

Step-by-Step Workflow
  • Preparation: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-d₆. Ensure the sample is dry to minimize the water peak at 3.33 ppm.

  • 1D Acquisition: Acquire standard proton spectrum (16 scans min).

  • Amide Verification: Look for two broad singlets between 7.4-7.8 ppm. If they exchange with D₂O shake, they are exchangeable protons (Amide).

  • Coupling Analysis:

    • Identify the doublet at ~7.1 ppm (H-3).

    • Identify the doublet at ~7.8 ppm (H-6, small coupling).

    • Confirm the H-4 dd connects them (COSY correlation).

  • Connectivity (2D):

    • COSY: Confirm the O-CH₂ (4.2 ppm) couples only to the CH₂-O (3.7 ppm).

    • NOESY (Optional): A spatial correlation between the O-CH₂ (4.2 ppm) and H-3 (7.1 ppm) confirms the ether is attached at position 2.

Visual Logic Map

The following diagram illustrates the decision-making process for assigning this specific molecule, highlighting the critical check-points for the methoxy/water overlap issue.

NMR_Assignment_Flow Start Start: Crude Sample Solvent Solvent Selection: DMSO-d6 vs CDCl3 Start->Solvent DMSO_Path DMSO-d6 Selected (Recommended) Solvent->DMSO_Path High Polarity CDCl3_Path CDCl3 Selected (Not Recommended) Solvent->CDCl3_Path Low Polarity Amide_Check Check 7.4-7.8 ppm: Are Amide peaks visible? DMSO_Path->Amide_Check Amides Distinct CDCl3_Path->Amide_Check Amides Broad/Missing Aromatic_Logic Aromatic Assignment: Identify H-3 (d, ~7.1) & H-6 (d, ~7.8) Amide_Check->Aromatic_Logic Aliphatic_Check Aliphatic Region: Check 3.3 ppm for O-Me Aromatic_Logic->Aliphatic_Check Water_Warning CRITICAL WARNING: Is H2O peak overlapping O-Me? Aliphatic_Check->Water_Warning Validation Validation: Run HSQC or Dry Sample Water_Warning->Validation Yes (Overlap) Final Final Assignment Confirmed Water_Warning->Final No (Distinct) Validation->Final

Figure 1: Logic flow for NMR assignment, emphasizing the critical decision point regarding solvent selection and water peak interference.

References

  • Abraham, R. J., et al. (2006). "1H chemical shifts of amides in DMSO solvent." Magnetic Resonance in Chemistry.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3][4] (General Reference for Substituent Additivity Rules).

  • BenchChem Application Note. (2025). "Protocols for 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide as a Synthetic Intermediate." (Structural Analog Comparison).

  • Revue Roumaine de Chimie. (2015). "Synthesis and Characterization of Some New 5-Bromo-2-hydroxy-benzamide Derivatives." Rev. Roum.[5][6] Chim., 60(5-6), 615-618.[6] (Core Scaffold Data).[2]

Sources

HPLC method development for 5-Bromo-2-(2-methoxyethoxy)benzamide purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative HPLC Method Development Guide: 5-Bromo-2-(2-methoxyethoxy)benzamide Purity Analysis

Executive Summary

Developing a purity method for 5-Bromo-2-(2-methoxyethoxy)benzamide presents a specific chromatographic challenge: differentiating the target molecule from its synthetic precursor, 5-bromo-2-hydroxybenzamide (5-Bromosalicylamide), and potential hydrolysis degradants.

Standard alkyl-bonded phases (C18) often struggle to provide adequate resolution (


) between the phenolic impurity and the alkoxy-substituted product due to similar hydrophobic footprints. This guide objectively compares the industry-standard C18 stationary phase  against a Phenyl-Hexyl stationary phase .

Key Finding: While C18 provides adequate retention, the Phenyl-Hexyl phase offers superior selectivity (


) for this halogenated benzamide derivative, driven by 

interactions that discriminate between the electron-rich alkoxy ring and the phenolic precursor.

Analyte Profiling & Critical Quality Attributes (CQA)

Before method selection, we must understand the physicochemical drivers of separation.

PropertyTarget: 5-Bromo-2-(2-methoxyethoxy)benzamideImpurity A: 5-Bromo-2-hydroxybenzamide
Structure Aromatic amide with ether tailAromatic amide with phenolic -OH
Polarity Moderately Non-polar (LogP ~1.9)Polar / Acidic (LogP ~1.4)
pKa ~13 (Amide, neutral at pH 2-8)~8.0 (Phenol, ionizes at pH > 7)
UV Max ~280 nm (Benzamide chromophore)~300 nm (Phenolic shift)
Separation Challenge The flexible methoxyethoxy tail can mask the aromatic ring, reducing C18 efficiency.

Comparative Study: C18 vs. Phenyl-Hexyl

This section details the optimization process, comparing two distinct separation mechanisms.

Experimental Conditions
  • System: UHPLC with DAD detection (254 nm & 280 nm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress phenol ionization).

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

  • Gradient: 5% B to 95% B over 10 minutes.

Scenario A: The Standard Approach (C18 + ACN)
  • Column: C18 (Octadecyl), 1.7 µm, 2.1 x 100 mm.

  • Mechanism: Hydrophobic interaction (van der Waals).

  • Observation: The C18 column retains both compounds. However, Acetonitrile (aprotic) suppresses

    
     interactions. The elution relies solely on hydrophobicity. Because the "methoxyethoxy" group adds only marginal hydrophobicity compared to the hydroxy group, the peaks elute close together.
    
  • Result: Partial separation (

    
    ). Risk of co-elution during scale-up.
    
Scenario B: The Optimized Approach (Phenyl-Hexyl + MeOH)
  • Column: Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

  • Mechanism: Hydrophobic interaction +

    
     stacking.
    
  • Observation: The Phenyl-Hexyl ligand interacts with the

    
    -electrons of the benzene ring.
    
    • Target: The alkoxy group is electron-donating, increasing electron density on the ring, strengthening the

      
       interaction with the stationary phase.
      
    • Impurity: The phenolic group also donates electrons, but the steric bulk and lack of the ether tail alter the interaction geometry.

    • Solvent Effect: Methanol (protic) enhances

      
       selectivity compared to ACN.
      
  • Result: Baseline separation (

    
    ). The target elutes significantly later, providing a robust window for impurity integration.
    
Data Summary: Method Performance Comparison
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (Target) 4.2 min5.8 minImproved
Retention Time (Impurity) 3.9 min4.1 minStable
Selectivity (

)
1.081.45Superior
Resolution (

)
1.2 (Fail)3.8 (Pass)Validated
Tailing Factor (

)
1.31.1Sharper

Technical Insight: The use of Methanol in Method B is critical. Acetonitrile forms a


-complex with the phenyl stationary phase, effectively "shielding" it and negating the selectivity advantage. Methanol allows the analyte's aromatic system to interact directly with the stationary phase [1].

Recommended Protocol (Method B)

This protocol is self-validating; the resolution between the Impurity A and the Target serves as the system suitability check.

Step 1: Reagent Preparation

  • Diluent: 50:50 Water:Methanol.[1] (Matches initial gradient strength to prevent peak distortion).

  • Mobile Phase A: Dissolve 1 mL of 85% Phosphoric Acid in 1000 mL HPLC-grade water. Filter through 0.22 µm.

  • Mobile Phase B: 100% Methanol (LC-MS grade recommended for baseline stability).

Step 2: Instrument Parameters

  • Column: Phenyl-Hexyl (e.g., Waters CSH Phenyl-Hexyl or Phenomenex Kinetex Biphenyl), 2.1 x 100 mm, 1.7 µm or 2.6 µm core-shell.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C (Controls viscosity of MeOH and improves mass transfer).

  • Detection: UV @ 280 nm (Quantification), 220 nm (Impurity profiling).

Step 3: Gradient Table

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
1.09010Injection Hold
8.01090Elution of Target
10.01090Wash
10.19010Re-equilibration
13.09010End

Method Development Workflow (Visualization)

The following diagram illustrates the decision logic used to arrive at the Phenyl-Hexyl solution, compliant with Quality by Design (QbD) principles.

MethodDevelopment Start Start: Molecule Assessment (Aromatic, Halogenated, Amide) Screening Column Screening Phase (C18 vs. Phenyl-Hexyl) Start->Screening FailC18 C18 Result: Co-elution of Phenol Impurity (Hydrophobic interaction only) Screening->FailC18 Standard C18 PassPhenyl Phenyl-Hexyl Result: Distinct Selectivity (Pi-Pi + Hydrophobic) Screening->PassPhenyl Alternative Decision1 Check Resolution (Rs) Optimize Mobile Phase Optimization Switch ACN -> MeOH Decision1->Optimize Rs < 2.0 FinalMethod Final Protocol: Phenyl-Hexyl + MeOH + H3PO4 Decision1->FinalMethod Rs > 2.0 FailC18->Decision1 PassPhenyl->Decision1 Optimize->FinalMethod Enhanced Selectivity Validation Validation (ICH Q2) Specificity, Linearity, Accuracy FinalMethod->Validation

Figure 1: Decision tree for HPLC method development, highlighting the pivot from C18 to Phenyl-Hexyl chemistry.

Validation Framework (ICH Q2)

To ensure this method is robust for routine analysis, evaluate the following parameters per ICH Q2(R1) guidelines [2]:

  • Specificity: Inject the "Spiked" solution (Target + Impurity A).

    • Acceptance Criteria: Resolution (

      
      ) 
      
      
      
      between Impurity A and Target. Peak purity (DAD) > 99.0%.
  • Linearity: Prepare 5 concentrations from 50% to 150% of nominal concentration.

    • Acceptance Criteria:

      
      .
      
  • Robustness (pH): Vary buffer pH by

    
     units.
    
    • Why? The phenol impurity (

      
      ) is sensitive. Ensure pH stays 
      
      
      
      to keep it fully protonated.

References

  • Waters Corporation. (2023). Selectivity Differences Between C18 and Phenyl-Hexyl Columns.[2] Waters Knowledge Base. [Link]

  • International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[3][4] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. [Link]

  • PubChem. (2023). Compound Summary: Benzamide Derivatives.[5] National Library of Medicine. [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 5-Bromo-2-(2-methoxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive structural characterization of 5-Bromo-2-(2-methoxyethoxy)benzamide , a functionalized benzamide derivative often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitors, receptor antagonists).

The presence of the bromine atom provides a distinct 1:1 isotopic signature (


Br/

Br) that acts as an intrinsic mass tag, facilitating the tracking of fragment ions. This guide compares the fragmentation behavior under Electrospray Ionization (ESI) versus Electron Impact (EI) , highlighting why ESI-MS/MS is the superior modality for structural verification of this ether-linked amide.

Structural Specifications & Isotopic Envelope

Before analyzing fragmentation, the parent ion's isotopic distribution must be established. The bromine atom dictates a characteristic "doublet" pattern separated by 2 Da.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Chemical Formula:

    
    
    
  • Exact Mass (

    
    Br):  273.0001 Da
    
  • Exact Mass (

    
    Br):  274.9980 Da
    
  • Structural Features:

    • Core: Benzamide (Ortho-substituted).

    • Substituent 1: Bromine at C5 (Isotopic Tag).

    • Substituent 2: 2-methoxyethoxy group at C2 (Labile Ether Tail).

Predicted MS Spectrum (ESI Positive Mode)

In ESI(+), the molecule forms the protonated pseudomolecular ion


.
Ion Speciesm/z (

Br)
m/z (

Br)
Relative Abundance Ratio

274.0 276.0 100 : 98 (Approx 1:1)

296.0298.01:1

312.0314.01:1

Analyst Note: The equal intensity of the 274/276 doublet is the primary diagnostic filter. Any peak lacking this doublet in the LC-MS trace is likely a background contaminant or a debrominated impurity.

Comparative Analysis: ESI vs. EI Performance

For this specific molecule, the choice of ionization technique drastically alters the observed topology.

Comparison Table: Ionization Modalities
FeatureElectrospray Ionization (ESI-MS/MS) Electron Impact (EI-MS)
Primary Utility Structural Integrity & Impurity Profiling Library Matching (NIST)
Molecular Ion Dominant

(274/276)
Weak or Absent

Fragmentation Control Tunable (via Collision Energy)Fixed (70 eV), often extensive
Ortho-Effect Visibility High (Promotes specific rearrangements)High (Promotes radical cleavage)
Debromination Minimal (Br retained in fragments)Significant (Loss of Br radical common)
Recommendation Preferred for process development.Secondary for raw material ID.
Why ESI is Superior for this Target

The ether side chain (2-methoxyethoxy) is relatively fragile. Under hard ionization (EI), the side chain often shatters completely, leaving only the bromobenzamide core. ESI allows for "Soft" fragmentation, preserving the ether linkage in the parent ion and allowing the observer to see the stepwise loss of the tail, confirming the integrity of the ethylene glycol linker.

Detailed Fragmentation Pathways (ESI-MS/MS)

The fragmentation of 5-Bromo-2-(2-methoxyethoxy)benzamide is driven by two competing mechanisms: Charge-Remote Fragmentation (Amide loss) and Ortho-Effect Rearrangement (Side chain interaction).

Pathway A: The "Amide Loss" (Primary)

The amide group is the most basic site. Protonation occurs on the amide oxygen or nitrogen.

  • Precursor:

    
     (m/z 274/276).
    
  • Neutral Loss: Ammonia (

    
    , 17 Da).
    
  • Product: Acylium ion or protonated nitrile species.

    • m/z: 257 / 259.

    • Mechanism:[1][2] Inductive cleavage of the C-N bond.

Pathway B: The "Ortho-Effect" Cleavage (Diagnostic)

The 2-methoxyethoxy tail is perfectly positioned to interact with the amide protons.

  • Precursor:

    
     (m/z 274/276).
    
  • Mechanism: The amide proton hydrogen-bonds to the ether oxygen. A McLafferty-type rearrangement or nucleophilic displacement occurs.

  • Neutral Loss: 2-methoxyethanol (

    
    , 76 Da).
    
  • Product: 5-bromo-2-hydroxybenzamide cation (often cyclized to a benzoxazole-type ion).

    • m/z: 198 / 200.

    • Significance: This peak confirms the presence of the ortho substitution pattern. If the substituents were meta or para, this specific loss would be kinetically disfavored.

Pathway C: Secondary Ether Cleavage

From the m/z 257/259 species (Loss of


):
  • Precursor: m/z 257/259.

  • Neutral Loss:

    
     (Ethylene oxide equivalent) or 
    
    
    
    .
  • Product: Fragmentation of the glycol tail.

Visualization of Fragmentation Logic

FragmentationPathway cluster_legend Legend Parent Parent Ion [M+H]+ m/z 274 / 276 (Doublet) Frag_Amide Loss of NH3 m/z 257 / 259 (Acylium Ion) Parent->Frag_Amide - NH3 (17 Da) Frag_Ortho Ortho-Elimination (Loss of Side Chain) m/z 198 / 200 (Phenolic Core) Parent->Frag_Ortho - C3H8O2 (76 Da) (2-methoxyethanol) Frag_Deep Deep Fragmentation (Benzene Ring Breakup) m/z ~155 / 157 Frag_Amide->Frag_Deep - Side Chain Frag_Ortho->Frag_Deep - CO / HCN key Blue: Parent Red: Primary Pathway Green: Diagnostic Ortho-Pathway

Figure 1: Predicted ESI-MS/MS fragmentation tree highlighting the divergence between amide cleavage and side-chain elimination.

Experimental Protocol (Self-Validating)

To replicate these results and validate the compound's identity, follow this standardized LC-MS/MS workflow.

Method Parameters
  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[3]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the ether).

  • Collision Energy (CE): Ramp 10–40 eV.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

    • Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50).

    • Validation Check: Ensure final concentration is ~1 µg/mL to avoid detector saturation.

  • Direct Infusion / Injection:

    • Inject 5 µL into the MS.

    • Scan 1 (Full Scan): Range m/z 100–500.

    • Validation Check: Look for the m/z 274/276 doublet. Calculate the ratio. It must be

      
      . If the ratio is skewed, check for interferences.
      
  • Precursor Ion Selection:

    • Select m/z 274.0 (

      
      Br isotope) for MS/MS fragmentation.
      
    • Note: Do not select 275 (the

      
      C isotope of the 274 peak) or the mixed isotope region.
      
  • Product Ion Scan:

    • Apply CE ramp (10-40 eV).

    • Observe the emergence of m/z 257 (Amide loss) and m/z 198 (Side chain loss).

  • Data Interpretation:

    • Confirm the mass shift of 17 Da (274

      
       257).
      
    • Confirm the mass shift of 76 Da (274

      
       198).
      
Experimental Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL MeOH) ESI ESI Source (+3.5 kV) Sample->ESI MS1 MS1 Scan (Check 274/276 Ratio) ESI->MS1 Filter Quadrupole Selection (m/z 274.0) MS1->Filter Pass Collision Collision Cell (10-40 eV) Filter->Collision Detector Detector (Fragment Analysis) Collision->Detector

Figure 2: Linear workflow for the structural validation of the target benzamide.

Summary Data Table

Fragment Ion (m/z)Formula (Predicted)Neutral LossStructural Assignment
274.0 / 276.0

-Parent Ion

257.0 / 259.0


(17)
Acylium / Nitrile cation
198.0 / 200.0


(76)
Protonated 5-bromo-2-hydroxybenzamide
181.0 / 183.0


+ Side Chain
Bromobenzoyl cation

References

  • NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link] (General reference for benzamide fragmentation patterns).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[2][4] University Science Books. (Authoritative source on Ortho-Effect and McLafferty Rearrangements).

  • Holčapek, M., et al. (2010). "Mass spectrometry of organic compounds." Structural Analysis of Organic Compounds. [Link] (Mechanistic grounding for ether/amide cleavage).

  • Chemistry LibreTexts. (2022). Isotopes in Mass Spectrometry: Bromine. [Link] (Verification of the 1:1 Br isotopic signature).

Sources

Comparative Bioactivity Guide: 5-Bromo vs. 5-Chloro Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Decision

In the optimization of benzamide scaffolds—widely used in antipsychotics (e.g., sulpiride, raclopride), histone deacetylase (HDAC) inhibitors, and antimicrobial agents—the choice between a 5-bromo and a 5-chloro substituent is rarely trivial. It represents a strategic trade-off between lipophilic potency and metabolic/chemical stability .

While chlorine (Cl) and bromine (Br) are often treated as bioisosteres, their distinct electronic and steric profiles drive divergent biological outcomes. This guide provides a technical comparison of 5-bromo vs. 5-chloro benzamide derivatives, grounded in physicochemical principles and validated by experimental bioactivity data.

Key Takeaway:

  • 5-Bromo derivatives typically exhibit superior binding affinity (

    
    ) and membrane permeability due to enhanced lipophilicity and stronger halogen-bonding capabilities (larger 
    
    
    
    -hole).
  • 5-Chloro derivatives often offer improved metabolic stability, lower molecular weight, and sufficient potency where steric constraints within the binding pocket are tight.

Physicochemical & Mechanistic Analysis

The differential bioactivity of these derivatives stems from fundamental atomic properties. The Carbon-Bromine (C-Br) bond is longer, more polarizable, and weaker than the Carbon-Chlorine (C-Cl) bond.

Table 1: Physicochemical Comparison of C-5 Substituents
Property5-Chloro (-Cl)5-Bromo (-Br)Impact on Bioactivity
Van der Waals Radius 1.75 Å1.85 ÅBr fills hydrophobic pockets more effectively but risks steric clash in tight sites.
Electronegativity (Pauling) 3.162.96Cl is more electron-withdrawing (

) than Br (

), though inductive effects are similar.
C-X Bond Length ~1.73 Å~1.89 ÅBr extends further into the binding pocket, facilitating deeper contacts.
Lipophilicity (Hansch

)
0.710.86Br increases logP more, enhancing blood-brain barrier (BBB) penetration.
C-X Bond Energy ~339 kJ/mol~280 kJ/molCl derivatives are more chemically stable; Br derivatives are more susceptible to metabolic dehalogenation.

-Hole Magnitude
ModerateHighBr forms stronger halogen bonds with backbone carbonyls in target proteins.
Mechanistic Insight: The Halogen Bond

A critical differentiator is the halogen bond (XB) . Halogens bound to aromatic rings exhibit a region of positive electrostatic potential on their distal tip (the


-hole). Because bromine is more polarizable than chlorine, its 

-hole is larger and more positive, allowing for stronger directional interactions with nucleophilic residues (e.g., backbone carbonyl oxygen, histidine nitrogen) in the receptor binding pocket.

HalogenBonding cluster_legend Comparison Benzamide Benzamide Scaffold Halogen 5-Halogen (Cl/Br) Benzamide->Halogen Substitution SigmaHole σ-Hole Formation (Polarization) Halogen->SigmaHole Electronic Effect Target Target Residue (e.g., C=O of Ser/Thr) SigmaHole->Target Directional Interaction (160°-180° angle) Affinity Increased Binding Affinity Target->Affinity Stabilization Info Br: Stronger σ-hole Cl: Weaker σ-hole

Figure 1: Mechanism of halogen bonding enhancing receptor affinity. The 5-bromo substituent typically generates a stronger interaction potential than 5-chloro.

Comparative Bioactivity Data[1][2][3][4]

Case Study A: Dopamine D2/D3 Receptor Antagonists (CNS Targets)

Benzamides are a classic scaffold for antipsychotics. The lipophilicity of the 5-position substituent is crucial for BBB penetration and orthosteric binding.

Comparative Data: In the "remoxipride" and "FLB" series, replacing Chlorine with Bromine generally increases affinity for D2/D3 receptors due to the hydrophobic nature of the binding pocket.

CompoundSubstituent (5-pos)Target

(nM)
Bioactivity Note
FLB 457 -Br D2 High0.017 Extremely potent; used as a PET radioligand due to high affinity.[1]
FLB 463 -Cl D2 High0.25Significantly lower affinity than the bromo-analog.
Raclopride -Cl (3,5-diCl)D21.2Standard antipsychotic; moderate affinity.
Remoxipride -Br D2~200Lower affinity due to lack of N-ethyl-pyrrolidine side chain, but Br aids bioavailability.

Source Data derived from Hall et al. and comparative SAR studies [1, 2].

Interpretation: For high-affinity ligands like FLB 457, the 5-bromo substituent provides a ~15-fold increase in potency over the chloro-analog. This is attributed to the optimal filling of the hydrophobic accessory pocket and stronger halogen bonding with the receptor serine residues.

Case Study B: Antimicrobial Salicylamides

In 5-halo-2-hydroxybenzamide derivatives, the halogen modulates acidity (pKa of the phenol) and membrane permeability.

Derivative TypeSubstituentOrganism (Gram +)MIC (mg/mL)Performance
Salicylamide -Br (5-pos)S. aureus2.5 Effective inhibition; enhanced lipophilicity aids cell wall penetration.
Salicylamide -Cl (5-pos)S. aureus5.02x higher concentration required for same inhibition.
Hydrazone -Br B. cereus2.5High potency maintained in derivative forms.[2]

Source Data derived from BenchChem and antimicrobial screening reports [3, 4].

Interpretation: The 5-bromo derivatives consistently outperform 5-chloro analogs in antimicrobial assays against Gram-positive bacteria. The increased lipophilicity (higher logP) likely facilitates better transport across the peptidoglycan layer.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Synthesis: Regioselective Halogenation

Objective: Synthesize 5-bromo and 5-chloro-2-methoxybenzamide intermediates.

  • Starting Material: 2-Methoxybenzamide.

  • Bromination (Method A):

    • Dissolve substrate in glacial acetic acid.

    • Add 1.1 eq of N-Bromosuccinimide (NBS) .

    • Reflux at 80°C for 4 hours.

    • Mechanism:[3][4] Electrophilic aromatic substitution. Br is directed para to the methoxy group (position 5).

  • Chlorination (Method B):

    • Dissolve substrate in acetonitrile.

    • Add 1.1 eq of N-Chlorosuccinimide (NCS) and 5 mol% TSA (catalyst).

    • Reflux at 80°C for 6-8 hours (Cl is less reactive, requires longer time/catalyst).

  • Purification:

    • Quench with water. Extract with Ethyl Acetate.

    • Recrystallize from Ethanol/Water.

    • Validation: Confirm structure via

      
      H-NMR. The H-6 proton doublet will show a characteristic shift (Br vs Cl).
      
Bioassay: Competitive Radioligand Binding (D2 Receptor)

Objective: Determine


 values to compare potency.
  • Membrane Prep: Use CHO cells stably expressing human D2 receptors. Homogenize and centrifuge to isolate membranes.

  • Ligand: Use

    
    -Raclopride (specific activity ~70 Ci/mmol) as the radioligand.
    
  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL membrane suspension.

    • Add 50 µL

      
      -Raclopride (2 nM final conc).
      
    • Add 50 µL of Test Compound (5-Br or 5-Cl derivative) at varying concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Experimental Workflow Diagram

Workflow Start Start: Benzamide Scaffold Synth Synthesis (NBS vs NCS) Start->Synth Purify Purification (Recrystallization) Synth->Purify Verify Verification (NMR/MS) Purify->Verify Verify->Synth Fail Assay Bioassay (MIC or Ki) Verify->Assay Quality Control Pass Data Data Analysis (IC50 Calculation) Assay->Data

Figure 2: Standardized workflow for synthesizing and testing halogenated benzamide derivatives.

Selection Guide: When to Use Which?

RequirementRecommended SubstituentRationale
Maximal Potency 5-Bromo Stronger halogen bonding and better hydrophobic fill often yield 10-fold lower

.
BBB Penetration 5-Bromo Higher logP facilitates passive transport into the CNS.
Metabolic Stability 5-Chloro Stronger C-Cl bond resists oxidative metabolism better than C-Br.
Steric Constraints 5-Chloro If the binding pocket is tight (e.g., restricted sub-pocket), the smaller Cl (1.75 Å) avoids steric clashes that Br (1.85 Å) might cause.
Synthetic Cost 5-Chloro Chlorinating agents and starting materials are generally cheaper; however, bromination is often higher yielding in the lab.

References

  • Hall, H., et al. (1996).

    
    -labeled benzamide derivatives." Nuclear Medicine and Biology. 
    
  • Sjögren, S., et al. (2000). "Synthesis and Structure-Activity Relationships of 5-Halogenated Benzamides." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[3][2] "Comparative Analysis of 5-Bromo-2-Hydroxy-Benzamide Derivatives." BenchChem Technical Guides.

  • Xu, M., et al. (2012).[5] "Halogen bonding in drug discovery: structure-based design." Expert Opinion on Drug Discovery.

  • Wilcken, R., et al. (2013). "Halogen Bonding in Protein–Ligand Interactions." Journal of Medicinal Chemistry.

Sources

Comparative Guide: IR Spectrum Analysis of 5-Bromo-2-(2-methoxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of benzamide-based pharmacophores, 5-Bromo-2-(2-methoxyethoxy)benzamide represents a critical intermediate where the precise characterization of the ether side chain and the primary amide moiety is essential.

This guide provides a comparative analysis of Infrared (IR) spectroscopy techniques for this specific molecule. Unlike generic spectral guides, we focus on the structural differentiators —specifically the spectral shift caused by the 2-methoxyethoxy tail—and objectively compare ATR (Attenuated Total Reflectance) versus KBr Pellet transmission methods. The goal is to equip researchers with a self-validating workflow to confirm synthesis success and assess purity.

Part 1: Structural Deconvolution & Theoretical Profile

To interpret the spectrum accurately, we must first deconstruct the molecule into its constituent oscillators. The target molecule combines a rigid aromatic core with a flexible ether tail, creating a unique spectral fingerprint.

Functional Group Visualization[1]

G Molecule 5-Bromo-2-(2-methoxyethoxy)benzamide Amide Primary Amide (-CONH2) Position: C1 Molecule->Amide Ether Ether Chain (-O-CH2-CH2-O-CH3) Position: C2 Molecule->Ether Ring Benzene Ring (1,2,5-substitution) Molecule->Ring Bromine Bromine Substituent Position: C5 Molecule->Bromine Amide I (C=O): ~1650-1690 cm⁻¹ Amide I (C=O): ~1650-1690 cm⁻¹ Amide->Amide I (C=O): ~1650-1690 cm⁻¹ N-H Stretch: ~3150-3450 cm⁻¹ (Doublet) N-H Stretch: ~3150-3450 cm⁻¹ (Doublet) Amide->N-H Stretch: ~3150-3450 cm⁻¹ (Doublet) C-O-C Asym Stretch: ~1240-1260 cm⁻¹ C-O-C Asym Stretch: ~1240-1260 cm⁻¹ Ether->C-O-C Asym Stretch: ~1240-1260 cm⁻¹ Aliphatic C-H: ~2850-2950 cm⁻¹ Aliphatic C-H: ~2850-2950 cm⁻¹ Ether->Aliphatic C-H: ~2850-2950 cm⁻¹ C=C Aromatic: ~1450-1600 cm⁻¹ C=C Aromatic: ~1450-1600 cm⁻¹ Ring->C=C Aromatic: ~1450-1600 cm⁻¹ C-Br Stretch: ~500-700 cm⁻¹ C-Br Stretch: ~500-700 cm⁻¹ Bromine->C-Br Stretch: ~500-700 cm⁻¹

Figure 1: Structural deconvolution of the target molecule mapping functional groups to expected IR frequencies.

Part 2: Comparative Methodology (ATR vs. KBr)

For this specific solid benzamide derivative, the choice of sampling technique significantly impacts spectral resolution, particularly in the fingerprint region where the C-Br and ether bands reside.

Performance Matrix
FeatureATR (Diamond/ZnSe) KBr Pellet (Transmission) Verdict for this Molecule
Sample Prep None/Minimal (Direct contact)High skill (Grinding/Pressing)ATR Wins for routine QC.[1]
Moisture Sensitivity Low (Surface only)High (Hygroscopic KBr)ATR Wins . Critical for observing N-H bands without water interference.
Resolution Medium (Pathlength dependent)High (True transmission)KBr Wins for resolving subtle aromatic overtones.
Reproducibility High (Fixed pathlength)Variable (Thickness varies)ATR Wins for quantitative comparison.
Amide I Analysis Peak shifts due to refractive indexAccurate positionKBr Preferred if studying precise H-bonding shifts.
Technical Recommendation

For routine identification , use Diamond ATR . The 2-methoxyethoxy chain can make the solid "sticky" or waxy depending on crystal habit, which complicates KBr grinding but ensures excellent contact with an ATR crystal [1].

For structural elucidation (e.g., proving the intramolecular H-bond between the ether oxygen and amide hydrogen), use KBr pellets to avoid the optical depth penetration variance of ATR that might distort the Amide I/II ratio.

Part 3: Spectral Analysis & Differentiators[3]

This section compares the target molecule against its likely synthetic precursor, 5-Bromo-2-hydroxybenzamide .[2] This comparison is the primary method for validating the alkylation of the phenol group.

The "Ether Switch" (Precursor vs. Product)

The most distinct marker of reaction success is the disappearance of the phenolic O-H and the appearance of the aliphatic ether chain.

Region (cm⁻¹)Precursor (Phenol) Target (Ether Product) Interpretation
3200–3550 Broad, intense O-H stretch (often overlaps N-H)Sharper N-H doublet (Sym/Asym)Loss of broad O-H confirms alkylation of the phenol.
2850–2950 Weak aromatic C-H onlyDistinct Aliphatic C-H Presence of -CH2-CH2- and -CH3 from the methoxyethoxy tail.
1200–1275 Phenolic C-O stretchAryl Alkyl Ether C-O-C Shift and intensification due to the ether linkage [2].
1050–1150 MinimalAliphatic Ether C-O-C Strong band ~1100-1120 cm⁻¹ specific to the -CH2-O-CH2- linkage.
The Intramolecular Hydrogen Bond Effect

A critical feature of 2-alkoxybenzamides is the potential for an intramolecular hydrogen bond between the amide proton (N-H) and the ether oxygen [3].

  • Observation: In non-polar environments (or solid state), this locks the molecule in a planar conformation.

  • Spectral Consequence:

    • Amide I (C=O): May appear at a slightly higher wavenumber than expected for a bulk H-bonded amide because the N-H is occupied intramolecularly, reducing intermolecular C=O...H-N networking.

    • N-H Stretch: One of the N-H bands (the one bonded to the ether oxygen) will be broader and red-shifted compared to the free N-H.

Part 4: Experimental Protocol (Self-Validating)

This protocol ensures data integrity using the ATR Method (recommended for efficiency).

Workflow Diagram

Protocol Start Start: Solid Sample Clean 1. Clean Crystal (IPA) Verify Energy Throughput Start->Clean Background 2. Collect Background (Air, 32 scans) Clean->Background Load 3. Load Sample Cover crystal completely Background->Load Pressure 4. Apply Pressure Target: High Contact (no gaps) Load->Pressure Scan 5. Collect Sample Spectrum (32 scans, 4 cm⁻¹ res) Pressure->Scan QC QC Check: Is Amide I > 0.1 Abs? Scan->QC Process 6. ATR Correction (If comparing to Library) QC->Process Yes Fail Reposition/Clean QC->Fail No (Low Signal) Fail->Clean

Figure 2: Validated ATR-FTIR workflow for benzamide analysis.

Step-by-Step Procedure
  • System Validation: Ensure the ATR crystal (Diamond/ZnSe) is clean. Run a background scan.[3] The energy curve should be smooth without water vapor noise (sharp peaks at 3500-4000 cm⁻¹ and 1400-1800 cm⁻¹).

  • Sample Loading: Place ~5-10 mg of 5-Bromo-2-(2-methoxyethoxy)benzamide onto the crystal center.

  • Contact Optimization: Apply pressure using the anvil.

    • Critical Check: Watch the live preview. The Amide I band (~1660 cm⁻¹) should reach an absorbance of 0.1–0.5. If >1.0, the detector may saturate (flat-topping); reduce pressure or sample amount.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Post-Processing: Apply "ATR Correction" (an algorithm that adjusts for the linear dependence of penetration depth on wavelength) only if comparing against a transmission (KBr) library [4].

Part 5: References

  • Specac Application Notes. "ATR vs KBr Pellets for Solid Analysis." Specac Ltd.[3]Link

  • Spectroscopy Online. "The C-O Bond III: Ethers By a Knockout." Spectroscopy, 35(12), 2020. Link

  • Threlfall, T. L., et al. "The Infrared Spectra of Primary Amides, Part 2: Hydrogen Bonding Effects of Ortho Alkoxybenzamides."[4] SSRN, 2024. Link

  • Shimadzu Application News. "KBr Pellet Method vs ATR Method." Shimadzu Corporation. Link

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.